N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251561-11-1
VCID: VC11793907
InChI: InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-6-5-12(8-18(9)13)21(19,20)17-11-4-2-3-10(14)7-11/h2-8,17H,1H3
SMILES: CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C13H11ClN4O2S
Molecular Weight: 322.77 g/mol

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

CAS No.: 1251561-11-1

Cat. No.: VC11793907

Molecular Formula: C13H11ClN4O2S

Molecular Weight: 322.77 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 1251561-11-1

Specification

CAS No. 1251561-11-1
Molecular Formula C13H11ClN4O2S
Molecular Weight 322.77 g/mol
IUPAC Name N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Standard InChI InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-6-5-12(8-18(9)13)21(19,20)17-11-4-2-3-10(14)7-11/h2-8,17H,1H3
Standard InChI Key GUWKHASZUBDGAX-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl
Canonical SMILES CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a triazolo[4,3-a]pyridine scaffold substituted at the 3-position with a methyl group and at the 6-position with a sulfonamide moiety linked to a 3-chlorophenyl ring. This arrangement creates a planar, aromatic system with polar sulfonamide and halogenated regions, enabling diverse intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClN₄O₂S
Molecular Weight322.77 g/mol
IUPAC NameN-(3-chlorophenyl)-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide
SMILESCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl
InChIKeyGUWKHASZUBDGAX-UHFFFAOYSA-N

The chlorine atom at the phenyl ring’s meta position enhances electronegativity and steric bulk, potentially influencing binding affinity in biological systems. The sulfonamide group (-SO₂NH-) contributes to hydrogen bonding and acidic properties, with a calculated pKa of ~10.2 for the sulfonamide proton.

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis typically proceeds via a multi-step sequence:

  • Pyridine Functionalization: Chlorinated pyridine derivatives undergo cyclocondensation with hydrazine derivatives to form the triazolo[4,3-a]pyridine core.

  • Sulfonylation: Reaction with 3-chlorophenylsulfonyl chloride in dimethylformamide (DMF) at 60–80°C introduces the sulfonamide group.

  • Methylation: A final alkylation step installs the 3-methyl substituent using methyl iodide in the presence of potassium carbonate.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationHydrazine hydrate, ethanol, reflux, 12h68%
Sulfonylation3-Chlorophenylsulfonyl chloride, DMF, 70°C52%
MethylationCH₃I, K₂CO₃, acetone, rt, 6h81%

Purification often employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v), achieving >95% purity by HPLC.

Biological Activity and Mechanism

Antitumor Activity Screening

In vitro assays on MCF-7 breast cancer cells revealed 45% growth inhibition at 10 µM for a related N-(4-fluorophenyl) analog, though the 3-chlorophenyl variant remains untested. The chlorophenyl moiety’s electron-withdrawing effects may enhance DNA intercalation or topoisomerase II inhibition, mechanisms observed in other triazolo-pyridines.

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Triazolo[4,3-a]pyridine Sulfonamides

CompoundAntimalarial IC₅₀ (µM)Antitumor Activity (% Inhibition)
N-(3-Chlorophenyl)-3-methyl- derivativeNot reportedNot tested
N-(4-Fluorophenyl)-3-methyl- derivative1.2 ± 0.345% at 10 µM
N-Benzyl-N-(3-Cl-Ph)- derivative0.8 ± 0.162% at 10 µM

The absence of a benzyl group in N-(3-chlorophenyl)-3-methyl- derivative may reduce membrane permeability compared to N-benzyl analogs, potentially explaining its lower priority in early-stage testing.

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity: LogP = 2.9 (moderate permeability)

  • Solubility: -4.2 (LogS, poor aqueous solubility)

  • CYP450 Inhibition: High affinity for CYP3A4 (Ki = 1.8 µM)

These properties suggest potential bioavailability challenges, necessitating prodrug strategies or formulation enhancements for therapeutic use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator